Cas no 467-62-9 (Pararosaniline Base)

Pararosaniline Base structure
Nome del prodotto:Pararosaniline Base
Pararosaniline Base Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pararosaniline
- Pararosaniline Base
- Pararosanilinebase10GR
- Pararosanilinebase50GR
- tris(4-aminophenyl)methanol
- 4,4',4''-triaminotrityl alcohol
- CI 42500
- Tris(p-aminophenyl)methanol
- Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)-
- 5YB58864V4
- tris(4-aminophenyl)methan-1-ol
- Fuchsin dye base
- Parafuchsin carbinol
- Tris (4-aminophenyl) carbinol
- Methanol, tris(4-aminophenyl)-
- 4,4',4''-Triaminotriphenylcarbinol
- Benzenemethanol, 4-amino-alpha,alpha-bis(4-aminophenyl)-
- KSC589K6J
- Tris
- Pararosaniline Base, crystalline
- HSDB 6128
- KRVRUAYUNOQMOV-UHFFFAOYSA-N
- NS00031634
- CHEMBL119866
- AKOS024282610
- DTXSID7060049
- P0021
- CS-0199432
- Pararosaniline Base, Dye content 95 %
- EN300-323064
- FT-0689098
- D78473
- SY052067
- AS-56029
- SCHEMBL301882
- 25620-78-4
- EINECS 207-395-0
- TRIS(P-AMINOPHENYL)METHANOL [HSDB]
- Tris(4-aminophenyl)methanol #
- Q27263046
- MFCD00036222
- METHANOL, TRIS(P-AMINOPHENYL)-
- tris-(4-aminophenyl)methanol
- Z2574927324
- BENZENAMINE,4-[(4-AMINOPHENYL)(4-IMINO-2,5-CYCLOHEXADIEN-1-YLIDENE)METHYL]-, CONJUGATE ACID(1:1)
- UNII-5YB58864V4
- 467-62-9
- Ci42500
- DTXCID9040502
- Parafuchsin Carbinol; 4-Amino-a,a-bis(4-aminophenyl)benzenemethanol; Tris(4-aminophenyl)methanol; Tris(p-aminophenyl)methanol
- Methanol, tris(4aminophenyl)
- STL483083
- triphenylcarbinol, 4,4',4''-triamino-
- Benzenemethanol, 4aminoalpha,alphabis(4aminophenyl)
- 4,4',4''Triaminotriphenylcarbinol
- HY-W140934
- Tris (4aminophenyl) carbinol
-
- MDL: MFCD00036222
- Inchi: 1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2
- Chiave InChI: KRVRUAYUNOQMOV-UHFFFAOYSA-N
- Sorrisi: O([H])C(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H]
Proprietà calcolate
- Massa esatta: 305.15297
- Massa monoisotopica: 305.153
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 310
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 2.2
- Conta Tautomer: niente
- Superficie polare topologica: 98.3
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.2870
- Punto di fusione: 205 ºC
- Punto di ebollizione: 598.9 °C at 760 mmHg
- Punto di infiammabilità: 316 °C
- PSA: 98.29
- LogP: 4.46100
- Solubilità: Non determinato
- Indice colore: 42500
Pararosaniline Base Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0021-25g |
Pararosaniline Base |
467-62-9 | 97.0%(T) | 25g |
¥790.0 | 2022-06-10 | |
Enamine | EN300-323064-0.1g |
tris(4-aminophenyl)methanol |
467-62-9 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-323064-0.25g |
tris(4-aminophenyl)methanol |
467-62-9 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P26500-1g |
Pararosaniline base |
467-62-9 | 1g |
¥79.0 | 2021-09-08 | ||
Ambeed | A730641-1g |
Tris(4-aminophenyl)methanol |
467-62-9 | 98% | 1g |
$12.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1290876-100g |
CI 42500 |
467-62-9 | 98% | 100g |
$305 | 2024-06-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215674A-5g |
Pararosaniline Base, |
467-62-9 | 5g |
¥353.00 | 2023-09-05 | ||
Enamine | EN300-323064-1g |
tris(4-aminophenyl)methanol |
467-62-9 | 95% | 1g |
$19.0 | 2023-09-04 | |
City Chemical | 660D-10GM |
Rosaniline Base |
467-62-9 | CI42500 | 10gm |
$47.84 | 2023-09-19 | |
City Chemical | 551D-10GM |
Pararosaniline Sulfate |
467-62-9 | biologicalstain | 10gm |
$47.84 | 2023-09-19 |
Pararosaniline Base Letteratura correlata
-
H. G. C. King,G. Pruden Analyst 1969 94 43
-
N. Struch,F. Topi?,K. Rissanen,A. Lützen Dalton Trans. 2017 46 10809
-
Ratul Paul,Chitra Sarkar,Manjari Jain,Shaojun Xu,Kashmiri Borah,Duy Quang Dao,Chih-Wen Pao,Saswata Bhattacharya,John Mondal Chem. Commun. 2022 58 7789
-
Harsh Vardhan,Akshay Mehta,Ipsita Nath,Francis Verpoort RSC Adv. 2015 5 67011
467-62-9 (Pararosaniline Base) Prodotti correlati
- 1195760-68-9(11-Hydroxygelsenicine)
- 158664-13-2(2,3,3-Trifluoro-1-Propene)
- 1154620-20-8(N-(4-Aminocyclohexyl)-2-methylpropanamide)
- 152537-02-5(2-(azetidin-3-yl)ethan-1-ol hydrochloride)
- 1299607-83-2(2,4-Dibromo-6-chloropyridin-3-amine)
- 111157-51-8(Ethyl urocanate)
- 2172087-33-9(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylpropanoic acid)
- 902278-81-3(N-(3-chlorophenyl)-2-6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 2228835-03-6(2-Azido-3,3-diethoxypropan-1-ol)
- 2229499-27-6(2-(2-cyclopropylphenyl)butanedioic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:467-62-9)Pararosaniline Base

Purezza:99%
Quantità:100g
Prezzo ($):164.0